Product packaging for Oxaliplatin(Cat. No.:CAS No. 63121-00-6)

Oxaliplatin

Cat. No.: B1141687
CAS No.: 63121-00-6
M. Wt: 397.29 g/mol
InChI Key: PCRKGXHIGVOZKB-BNTLRKBRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Oxaliplatin is a third-generation platinum-based alkylating agent approved for metastatic colorectal cancer and as an adjuvant for stage III colon cancer after tumor resection . Its primary research applications include investigating its efficacy in advanced biliary adenocarcinoma, esophageal and gastric cancers, advanced ovarian cancer, advanced pancreatic cancer, and refractory solid tumors or lymphomas . The compound's core research value lies in its unique mechanism of action and the insights it provides into overcoming platinum-based drug resistance. This compound exerts cytotoxic effects by forming intra-strand and inter-strand cross-links with DNA, primarily at guanine-guanine (GG) or guanine-adenine (AG) bases, which inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis . A key differentiator from other platinum drugs like cisplatin is its diaminocyclohexane (DACH) carrier ligand. This bulky structure creates adducts that are more difficult for DNA mismatch repair (MMR) systems to recognize and repair, contributing to its activity in some cisplatin-resistant cell lines . Apoptosis induced by this compound is characterized by the translocation of Bax to the mitochondria, release of cytochrome c into the cytosol, and activation of caspase-3 . Research into this compound is vital for understanding and overcoming chemoresistance. Key mechanisms of resistance include enhanced nucleotide excision repair (NER), particularly through the activity of the ERCC1-XPF heterodimer, decreased cellular drug accumulation, and inactivation by glutathione . Furthermore, emerging studies highlight its potential to induce immunogenic cell death, triggering an antitumor immune response, which opens avenues for combination therapy research . Predictive biomarkers are a major focus; for instance, a machine learning model named COLOXIS has been developed to predict which colon cancer patients are most likely to benefit from this compound, helping to minimize unnecessary neurotoxicity . This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O4Pt+2 B1141687 Oxaliplatin CAS No. 63121-00-6

Properties

CAS No.

63121-00-6

Molecular Formula

C8H14N2O4Pt+2

Molecular Weight

397.29 g/mol

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;oxalate;platinum(4+)

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+4/p-2/t5-,6-;;/m1../s1

InChI Key

PCRKGXHIGVOZKB-BNTLRKBRSA-L

SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+4]

Synonyms

Oxalato(trans-(-)-1,2-cyclohexanediamine)platinum(II); Oxaliplatin; 61825-94-3 (Sp-4-2); Act 078; Nsc 271670; Oxalato(1,2-diaminocyclohexane)platinum(ii); Platinum (ii), (cyclohexane-1,2-diammine)oxalato-; Platinum, (1,2-cyclohexanediamine-kappan,kappan/')(

Origin of Product

United States

Molecular Mechanisms of Oxaliplatin Action

Platinum-DNA Adduct Formation and Consequences

The cytotoxic effects of oxaliplatin (B1677828) are primarily mediated through the formation of covalent bonds with DNA, a process that disrupts essential cellular functions. patsnap.comnih.gov Upon entering a cell, this compound undergoes a non-enzymatic conversion where the oxalate (B1200264) ligand is displaced, forming reactive platinum species. drugbank.commedkoo.com These reactive intermediates then bind to DNA, predominantly at the N7 position of guanine (B1146940) and adenine (B156593) bases. patsnap.comdrugbank.com

Intrastrand and Interstrand Crosslinks

This compound's interaction with DNA results in the formation of various types of platinum-DNA adducts. The most prevalent of these are intrastrand crosslinks, which occur between two adjacent guanine (GG) residues or between a guanine and an adjacent adenine (AG) residue. drugbank.comaacrjournals.orgscirp.org These intrastrand adducts constitute the majority of the DNA lesions induced by this compound. aacrjournals.org

In addition to intrastrand crosslinks, this compound also forms interstrand crosslinks, which link the two opposing strands of the DNA double helix. patsnap.comdrugbank.com While less frequent than intrastrand adducts, interstrand crosslinks are considered to be highly cytotoxic lesions. nih.govscirp.org DNA-protein crosslinks are also formed, although their contribution to cell death is less established. nih.govaacrjournals.org

Types of this compound-Induced DNA Adducts
Adduct TypeDescriptionKey Characteristics
Intrastrand CrosslinksBonds formed between two bases on the same DNA strand.Most common type of adduct, primarily between adjacent guanines (GG) or guanine and adenine (AG). drugbank.comaacrjournals.org
Interstrand CrosslinksBonds formed between bases on opposite DNA strands.Less frequent but highly cytotoxic. nih.govscirp.org
DNA-Protein CrosslinksCovalent bonds between DNA and cellular proteins.Their direct role in cytotoxicity is less defined. nih.govaacrjournals.org

Replication and Transcription Inhibition

The formation of these bulky platinum-DNA adducts physically obstructs the DNA double helix, creating a significant barrier to essential cellular processes. patsnap.com The distorted DNA structure inhibits the ability of DNA polymerase and RNA polymerase to move along the DNA strand, thereby blocking both DNA replication and transcription. frontiersin.orgdrugbank.comspandidos-publications.commedchemexpress.com This inhibition of vital macromolecular synthesis is a direct consequence of the DNA damage induced by this compound and is a key factor in its cytotoxic effect. patsnap.comresearchgate.net

Role of Diaminocyclohexane (DACH) Ligand in Adduct Conformation and Mismatch Repair Evasion

The 1,2-diaminocyclohexane (DACH) ligand is a defining feature of this compound and plays a crucial role in its mechanism of action and resistance profile. patsnap.commdpi.com This bulky ligand imparts a unique three-dimensional conformation to the platinum-DNA adducts. patsnap.comaacrjournals.org This structural difference is significant because it affects how the cell's DNA repair machinery recognizes and responds to the damage.

Specifically, the bulky DACH-platinum adducts are poorly recognized by the mismatch repair (MMR) system. nih.govaacrjournals.org The MMR system is a key DNA repair pathway that typically recognizes and removes certain types of DNA damage. In contrast to cisplatin (B142131), whose adducts are recognized by the MMR system, this compound's adducts can evade this repair mechanism. aacrjournals.orgnih.gov This evasion of MMR is a critical aspect of this compound's activity, particularly in tumors that have deficient MMR systems, where it retains its efficacy. aacrjournals.orgijbs.com The inability of the MMR system to bind to and repair these adducts contributes to their persistence and, consequently, to the enhanced cytotoxicity of this compound. nih.govmdpi.com

Cellular Response Pathways to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a complex network of cellular response pathways aimed at either repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). spandidos-publications.comspandidos-publications.com

DNA Damage Response (DDR) Activation

The presence of this compound-induced DNA adducts activates the DNA Damage Response (DDR), a sophisticated signaling cascade that detects DNA lesions and coordinates the cellular response. spandidos-publications.combiorxiv.org Key sensor proteins, such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) kinases, are activated in response to the DNA damage. researchgate.netbiorxiv.org These kinases, in turn, phosphorylate a host of downstream effector proteins that orchestrate the subsequent cellular events. spandidos-publications.com The activation of the DDR is a critical step that determines the ultimate fate of the cell following this compound exposure. mdpi.comaacrjournals.org

Cell Cycle Checkpoint Engagement (G1 and G2/M Arrest)

A crucial component of the DDR is the activation of cell cycle checkpoints. nih.gov These checkpoints are regulatory mechanisms that can halt the progression of the cell cycle to allow time for DNA repair before the cell enters the critical phases of DNA synthesis (S phase) or mitosis (M phase). nih.gov this compound has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints. nih.govnih.govmdpi.comresearchgate.net

The engagement of these checkpoints is mediated by proteins such as p53 and checkpoint kinases like Chk1 and Chk2. spandidos-publications.comnih.govnih.gov For instance, in some cellular contexts, this compound treatment leads to an accumulation of cells in the G2/M phase, preventing them from dividing with damaged DNA. nih.govmdpi.comamegroups.org This cell cycle arrest is a protective mechanism, but if the DNA damage is irreparable, it can ultimately lead to the initiation of apoptosis. mdpi.com

Cellular Responses to this compound-Induced DNA Damage
Response PathwayKey Proteins InvolvedOutcome
DNA Damage Response (DDR) ActivationATM, ATR, Chk1, Chk2, p53Detection of DNA damage and initiation of downstream signaling. spandidos-publications.comresearchgate.netbiorxiv.orgnih.gov
G1/S Checkpoint Engagementp53, Chk2Arrest of the cell cycle before DNA replication. nih.gov
G2/M Checkpoint EngagementChk1, Chk2, p53Arrest of the cell cycle before mitosis. nih.govnih.govmdpi.comnih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Response

Studies have demonstrated that exposure of colorectal cancer cells to this compound results in a statistically significant increase in ROS levels. nih.gov This elevation of ROS is considered a crucial event in platinum-induced cell death. aacrjournals.org In fact, research on HT29 colorectal cancer cells has shown that this compound promotes oxidative stress, as evidenced by increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of glutathione (B108866) (GSH), an important antioxidant. spandidos-publications.com This induction of oxidative stress is linked to the ferroptosis cell death pathway. spandidos-publications.com

The interplay between this compound-induced ROS and other cellular pathways is complex. For instance, the inhibition of autophagy, a cellular recycling process, has been shown to enhance this compound-induced cell death and ROS production in Caco-2 colorectal cancer cells. nih.govplos.org Conversely, blocking ROS production with scavengers can decrease this compound-induced autophagy. plos.org This suggests a feedback loop where ROS and autophagy mutually regulate each other in the context of this compound treatment.

Furthermore, the combination of this compound with agents that promote ROS generation, such as piperlongumine, has been shown to have synergistic anticancer effects in colorectal cancer cells. nih.gov This synergy is mediated by mitochondrial dysfunction and endoplasmic reticulum (ER) stress, both of which are exacerbated by the increased oxidative stress. nih.gov These findings highlight the significance of ROS generation as a key mechanism contributing to this compound's therapeutic efficacy.

This compound-Induced Cell Death Modalities

This compound triggers cancer cell death through multiple, interconnected pathways, including apoptosis, autophagy, and immunogenic cell death.

A primary mechanism by which this compound induces cell death is through the activation of the apoptotic cascade. mdpi.com This process is often initiated by the DNA damage caused by this compound, which in turn activates the tumor suppressor protein p53. patsnap.comaacrjournals.org Activated p53 can then trigger the intrinsic, or mitochondrial, pathway of apoptosis. aacrjournals.org

The mitochondrial pathway is characterized by the translocation of pro-apoptotic proteins, such as Bax, to the mitochondria. nih.gov This leads to mitochondrial membrane permeabilization and the release of cytochrome c into the cytosol. nih.govnih.gov The release of cytochrome c is a critical step that initiates the activation of a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3. nih.govresearchgate.net The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov Studies have shown that inhibiting caspase activity can abrogate this compound-induced apoptosis. nih.gov

Research has demonstrated that in colorectal cancer cells, this compound treatment leads to the translocation of Bax to the mitochondria and the subsequent release of cytochrome c. nih.gov Furthermore, the targeted inactivation of Bax or p53 in HCT116 colon cancer cells resulted in significantly increased resistance to this compound, underscoring the importance of these proteins in mediating its apoptotic effects. nih.gov

While the intrinsic pathway is a major contributor, the extrinsic, or death receptor-mediated, pathway can also be activated by this compound in some cellular contexts. nih.gov For example, in HT-29 colon cancer cells, this compound has been shown to increase caspase-8 activity, a key initiator of the extrinsic pathway. nih.gov

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a complex and often dual role in cancer therapy. In the context of this compound treatment, autophagy can act as a survival mechanism for cancer cells. aacrjournals.orgnih.gov

Studies in Caco-2 colorectal cancer cells and hepatocellular carcinoma (HCC) cells have shown that this compound induces autophagy. aacrjournals.orgnih.gov The suppression of this induced autophagy, either through pharmacological inhibitors like 3-methyladenine (B1666300) and bafilomycin A1 or by silencing essential autophagy genes such as ATG5 or Beclin1, leads to an enhancement of this compound-induced cell death. aacrjournals.orgnih.gov This suggests that cancer cells can utilize autophagy to mitigate the stress and damage caused by this compound, thereby promoting their own survival.

The interplay between autophagy and other cell death modalities is intricate. For instance, in this compound-resistant gastric cancer cells, increased autophagy was observed, suggesting its role in conferring resistance. mdpi.com This activated autophagy may be linked to a reduction in this compound-induced apoptosis. mdpi.com

Furthermore, the generation of reactive oxygen species (ROS) by this compound is interconnected with autophagy. Blocking this compound-induced ROS can lead to a decrease in autophagy, while inhibiting autophagy can enhance ROS production. plos.org This indicates a feedback loop where autophagy and ROS influence each other's levels in response to this compound treatment.

The modulation of autophagy, therefore, represents a potential therapeutic strategy. Combining this compound with autophagy inhibitors has been shown to result in more pronounced tumor suppression in HCC xenografts, highlighting the potential of targeting this pathway to enhance the efficacy of this compound. aacrjournals.org

Beyond its direct cytotoxic effects, this compound can induce a specific type of cancer cell death known as immunogenic cell death (ICD). researchgate.net ICD is a unique form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. bmj.com

Key hallmarks of ICD induced by this compound include the pre-apoptotic exposure of calreticulin (B1178941) (CRT) on the cell surface and the post-apoptotic release of high-mobility group box 1 (HMGB1). bmj.comresearchgate.net CRT acts as an "eat-me" signal, promoting the engulfment of dying tumor cells by dendritic cells (DCs), which are potent antigen-presenting cells. researchgate.net The released HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, further promoting their maturation and antigen presentation capabilities. researchgate.net

This process ultimately leads to the priming of tumor-specific T cells, which can then recognize and eliminate surviving cancer cells. researchgate.net Studies have shown that in colorectal cancer cells treated with this compound, there is an increased pre-apoptotic exposure of CRT and post-apoptotic release of HMGB1. bmj.com The immunogenic nature of this compound-induced cell death has been demonstrated in preclinical models, where the injection of this compound-treated cancer cells induced an anti-cancer immune response. researchgate.net

The clinical relevance of this compound-induced ICD is supported by findings that polymorphisms in genes involved in the ICD pathway can be associated with the efficacy of this compound-based chemotherapy in metastatic colorectal cancer. bmj.comnih.gov This suggests that the ability of this compound to stimulate an anti-tumor immune response contributes to its therapeutic effectiveness.

Autophagy Modulation and Interplay with Cell Death

Interaction with Other Molecular Targets and Cellular Processes

Recent evidence indicates that a significant aspect of this compound's mechanism of action involves the disruption of ribosome biogenesis, a fundamental process for cell growth and proliferation. biorxiv.orgnih.gov This effect is centered on the nucleolus, the primary site of ribosome production. biorxiv.org

This compound has been shown to induce nucleolar stress and inhibit the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I). biorxiv.orgnih.gov This inhibition is not a direct effect on the polymerase itself, but rather a consequence of a distinct DNA damage signaling pathway involving the kinases ATM and ATR. biorxiv.orgnih.gov Although this compound induces this signaling, it does not cause substantial DNA damage within the nucleolus itself, distinguishing its mechanism from other agents that induce a nucleolar DNA damage response. biorxiv.orgnih.gov

The inhibition of Pol I transcription leads to a state of "ribosome biogenesis stress," which can in turn activate p53 and disrupt the assembly of ribosomes, ultimately contributing to cell death. biorxiv.org This has led to the characterization of this compound as a transcription/translation inhibitor, in addition to its role as a DNA damaging agent. biorxiv.org

Ion Channel Modulation and Neuronal Excitability Mechanisms

This compound is known to induce changes in neuronal excitability, which are largely attributed to its effects on various ion channels. nih.govnih.gov Research indicates that this compound treatment leads to neuronal hyperexcitability, a state that can be triggered by cold temperatures. nih.gov This phenomenon is linked to the modulation of both voltage-gated sodium (Na+) and potassium (K+) channels. nih.gov

Studies in animal models have demonstrated that local administration of this compound produces significant alterations in nerve excitability. nih.gov Mathematical modeling of these changes suggests they can be explained by a slowing of the inactivation of voltage-gated Na+ channels by 73.3% and a 47% reduction in the conductance of fast K+ channels in motor axons. nih.gov In sensory axons, this compound has been shown to increase the threshold for firing and cause greater threshold changes in response to hyperpolarizing currents. nih.gov

Further investigations into the molecular basis of this compound-induced cold hypersensitivity have revealed a remodeling of ion channel expression in nociceptors, the sensory neurons that detect painful stimuli. embopress.orgresearchgate.net this compound promotes over-excitability by significantly decreasing the expression of certain potassium channels, including TREK1 and TRAAK, while simultaneously increasing the expression of pro-excitatory hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. nih.govembopress.orgresearchgate.net A novel target, the voltage-gated potassium channel Kv2.1, has also been identified as essential for this compound-induced excitability. kcl.ac.uk Patch-clamp experiments showed that this compound directly causes a hyperpolarizing shift of approximately -9 mV in the activation kinetics of the Kv2.1 channel. kcl.ac.uk

The following table summarizes key research findings on the modulation of specific ion channels by this compound.

Table 1: Effects of this compound on Ion Channels and Neuronal Excitability

Ion Channel Effect of this compound Consequence
Voltage-gated Na+ Channels Slows inactivation kinetics. nih.gov Increased neuronal excitability and production of afterdischarges in motor axons. nih.gov
Fast K+ Channels Reduces conductance. nih.gov Contributes to increased neuronal excitability. nih.gov
TREK1 & TRAAK (K+ channels) Drastically lowers expression. embopress.orgresearchgate.net Promotes neuronal over-excitability and cold hypersensitivity. embopress.orgresearchgate.net
HCN Channels Increases expression. embopress.orgresearchgate.net Contributes to neuronal over-excitability and cold hypersensitivity. embopress.orgresearchgate.net

| Kv2.1 (Voltage-gated K+ channel) | Produces a hyperpolarizing shift in activation kinetics. kcl.ac.uk | Required for this compound-induced excitability and cold hypersensitivity. kcl.ac.uk |

Protein Modifications and Interactions

The molecular action of this compound extends beyond its interaction with DNA to include significant modifications of and interactions with a variety of cellular proteins. nih.gov A substantial portion of platinum from this compound binds irreversibly to plasma proteins, primarily albumin and gamma-globulins. drugbank.com Research has demonstrated that this compound can cause both reversible and irreversible oxidation of cysteine residues in proteins, as exemplified by its effect on human serum albumin. kcl.ac.uk Such covalent modifications are hypothesized to be central to the drug's effects. kcl.ac.uk

A critical area of this compound-protein interaction occurs within the nucleolus. nih.gov At clinically relevant concentrations, this compound has been shown to cause the biophysical disintegration of nucleoli, which are membrane-less organelles maintained by liquid-liquid phase separation. nih.gov This effect is proposed to stem from this compound's preferential partitioning into the nucleolus, where it modifies nucleolar RNA and proteins. nih.gov One such protein is Fibrillarin (FBL), which this compound directly modifies, altering its phase separation properties and decreasing its localization to the nucleolus. nih.gov

Proteomic analyses have further elucidated the specific protein phosphorylation patterns triggered by this compound. These studies reveal that this compound primarily influences proteins involved in chromatin organization and ribosomal RNA (rRNA) processing. researchgate.net A key protein affected is the Upstream Binding Factor 1 (UBF1), a transcription factor essential for activating ribosomal DNA transcription. researchgate.net this compound treatment leads to the down-regulation of UBF1 phosphorylation at the S484 site, which is crucial for its interaction with RNA Polymerase I and the activation of rDNA transcription. researchgate.net Additionally, this compound induces nucleolar stress, which involves the recruitment of DNA damage signaling proteins such as NBS1 and TOPBP1 to the nucleolus. biorxiv.org

The table below details specific proteins that interact with or are modified by this compound.

Table 2: Protein Interactions and Modifications by this compound

Protein Nature of Interaction Observed Effect
Albumin & Gamma-globulins Irreversible binding of platinum. drugbank.com Sequesters a significant fraction of the drug in plasma. drugbank.com
Human Serum Albumin Covalent modification (oxidation of cysteine residues). kcl.ac.uk Demonstrates this compound's ability to directly modify proteins. kcl.ac.uk
Fibrillarin (FBL) Direct chemical modification. nih.gov Alters the protein's biophysical properties and disrupts nucleolar integrity. nih.gov
Upstream Binding Factor 1 (UBF1) Down-regulation of phosphorylation (S484 site). researchgate.net Impairs ribosome biogenesis by hindering rDNA transcription activation. researchgate.net
Y-box binding protein 1 (YBX1) Altered phosphorylation. researchgate.net Implicated in distinct cellular signaling pathways triggered by this compound. researchgate.net

| NBS1 & TOPBP1 | Recruitment to the nucleolus. biorxiv.org | Part of the nucleolar DNA damage response activated by this compound. biorxiv.org |

Cellular and Molecular Mechanisms of Oxaliplatin Resistance

Dysregulation of Oxaliplatin (B1677828) Transport and Intracellular Accumulation

The amount of this compound that reaches its target, the DNA, is a critical factor in its cytotoxicity. nih.govaacrjournals.org Reduced intracellular accumulation of the drug is a well-established mechanism of resistance. mdpi.comresearchgate.net This reduction can be due to decreased influx or increased efflux of the drug. nih.gov

Several transporters have been implicated in the movement of this compound across the cell membrane. The human copper transporter 1 (hCTR1) and organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, are involved in the uptake of this compound into cells. nih.govrsc.org Reduced expression of these influx transporters has been observed in this compound-resistant cell lines. nih.gov For example, in resistant colorectal cancer cells, a decreased expression of hCTR1, OCT1, OCT2, and OCT3 has been noted. nih.gov

Conversely, increased efflux of this compound can also lead to resistance. The ATP-binding cassette (ABC) transporters, such as ATP7A, ATP7B, and multidrug resistance protein 2 (MRP2), are involved in pumping the drug out of the cell. nih.govnih.gov Increased expression of ATP7A and ATP7B has been found in resistant cell lines. nih.gov Silencing MRP2 in cancer cells with high endogenous expression of this transporter led to a significant increase in intracellular platinum accumulation and enhanced sensitivity to this compound. nih.gov

Changes in Transporter Gene Expression in this compound-Resistant LoVo-92 Colorectal Cancer Cells
TransporterFunctionChange in Expression in Resistant Cells
hCTR1InfluxDecreased by 20%
OCT1InfluxDecreased by 50%
OCT2InfluxDecreased by 30%
OCT3InfluxDecreased by 20%
ATP7AEffluxIncreased by 30%
ATP7BEffluxIncreased by 20%

Efflux Pump Activity (e.g., Multidrug Resistance-Associated Protein 2, MRP2)

One of the primary mechanisms by which cancer cells develop resistance to this compound is through the increased activity of efflux pumps, which actively transport the drug out of the cell, thereby reducing its intracellular concentration and cytotoxic effects. aut.ac.nzdigitalnz.org Among these pumps, the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter, has been identified as a key player in this compound resistance. aut.ac.nznih.govmdpi.com

Studies have demonstrated that MRP2 mediates the ATP-dependent active transport of this compound and its derivatives. aut.ac.nzresearchgate.net Overexpression of MRP2 has been observed in various cancer cell lines, including those of colorectal, pancreatic, and hepatocellular carcinoma, leading to decreased intracellular accumulation of this compound and subsequently, reduced cytotoxicity. jksus.orgnih.gov Silencing the gene that codes for MRP2, ABCC2, or inhibiting MRP2 function has been shown to reverse this resistance, leading to increased this compound accumulation and enhanced cell death. nih.govmdpi.com This highlights the direct role of MRP2 in mediating this compound efflux and conferring a resistant phenotype. jksus.orgmdpi.com

The table below summarizes key findings related to MRP2 and this compound resistance:

FindingCancer TypeImplicationReference
MRP2 mediates ATP-dependent transport of this compound.Gastrointestinal CancerDirect mechanism of drug efflux. aut.ac.nz
Overexpression of MRP2 is linked to this compound resistance.Colorectal, Pancreatic, Hepatocellular CancerReduced intracellular drug concentration. jksus.orgnih.gov
Inhibition or silencing of MRP2 reverses resistance.Colorectal, Pancreatic CancerPotential therapeutic target to overcome resistance. nih.govmdpi.com
This compound can induce the expression of MRP2.Colorectal CancerAdaptive resistance mechanism. mdpi.comscirp.org

Platinum Sequestration by Glutathione (B108866) and Metallothioneins

Another significant mechanism of this compound resistance involves the intracellular inactivation of the drug through sequestration by sulfur-containing molecules, primarily glutathione (GSH) and metallothioneins (MTs). nih.govescholarship.org Once inside the cell, this compound can be conjugated to these molecules, forming inactive complexes that are then subject to efflux from the cell. nih.govaacrjournals.org

Glutathione, a tripeptide, can directly bind to platinum compounds, and this conjugation is sometimes enhanced by enzymes like glutathione S-transferase. aacrjournals.org The resulting platinum-GSH complexes can then be exported from the cell by transporters such as MRP2. nih.govaacrjournals.org Elevated levels of GSH have been associated with this compound resistance in some cancer models. ecancer.org

Metallothioneins are small, cysteine-rich proteins that can also sequester platinum drugs, preventing them from reaching their primary target, DNA. escholarship.orgtandfonline.com Increased expression of MTs has been linked to resistance to platinum-based therapies. tandfonline.comogscience.org This detoxification process effectively reduces the amount of active this compound available to induce DNA damage and subsequent cell death. nih.govogscience.org

MoleculeFunction in ResistanceConsequenceReference
Glutathione (GSH) Binds to this compound, forming an inactive complex.Reduced intracellular concentration of active drug. nih.govecancer.org
Metallothioneins (MTs) Sequesters platinum, preventing DNA binding.Inactivation of this compound. escholarship.orgtandfonline.com

Adaptive Changes in Cell Death Pathways and Survival Signaling

Cancer cells can develop resistance to this compound by altering the signaling pathways that control cell death and survival. These adaptations allow them to evade the cytotoxic effects of the drug.

Apoptosis Evasion Mechanisms

Apoptosis, or programmed cell death, is a primary mechanism by which this compound kills cancer cells. spandidos-publications.com Resistant cells often exhibit defects in the apoptotic machinery, allowing them to survive despite drug-induced DNA damage. This can involve the upregulation of anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, and the downregulation or inactivation of pro-apoptotic proteins. spandidos-publications.comnih.gov For instance, the interaction between the autophagy-related protein Beclin-1 and the anti-apoptotic protein Bcl-2 can influence the cell's susceptibility to apoptosis. spandidos-publications.com

Autophagy Activation as a Resistance Mechanism

Autophagy is a cellular process of self-digestion that can have a dual role in cancer. biomolther.orgresearchgate.net While it can sometimes lead to cell death, it is more commonly activated as a survival mechanism in response to cellular stress, such as chemotherapy. researchgate.netmdpi.com In the context of this compound resistance, autophagy can protect cancer cells from the drug's cytotoxic effects. mdpi.comaacrjournals.org

This compound treatment can induce autophagy in cancer cells. aacrjournals.orgaacrjournals.org This process can help cells tolerate the drug by removing damaged organelles and proteins, thereby reducing the generation of reactive oxygen species (ROS) and mitigating cellular damage. aacrjournals.orgbiomolther.orgaacrjournals.org Inhibition of autophagy, either through pharmacological inhibitors like chloroquine (B1663885) or by silencing essential autophagy genes like ATG5 or ATG7, has been shown to enhance the sensitivity of cancer cells to this compound and increase apoptotic cell death. researchgate.netaacrjournals.orgnih.gov This suggests that autophagy acts as a pro-survival mechanism that contributes to this compound resistance. mdpi.comnih.gov

InterventionEffect on this compound SensitivityMechanismReference
Inhibition of autophagy (e.g., with chloroquine, 3-methyladenine) IncreasedEnhanced apoptosis and ROS generation. spandidos-publications.comaacrjournals.orgnih.gov
Silencing of autophagy genes (e.g., ATG5, ATG7) IncreasedReduced clearance of damaged components, leading to increased cell death. researchgate.netnih.gov

Pro-survival Signaling Pathway Upregulation (e.g., PI3K/AKT/mTOR, NF-κB)

The upregulation of pro-survival signaling pathways is a common feature of this compound-resistant cancer cells. These pathways promote cell growth, proliferation, and survival, counteracting the cytotoxic effects of the drug.

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and is frequently activated in various cancers. nih.gov Activation of this pathway has been linked to resistance to this compound. nih.govresearchgate.net this compound treatment can lead to the phosphorylation and activation of AKT and mTOR, which in turn promotes cell survival. nih.govresearchgate.net Conversely, inhibiting the PI3K/AKT/mTOR pathway with specific inhibitors can increase the sensitivity of cancer cells to this compound, leading to decreased cell proliferation and increased apoptosis. nih.govimrpress.com

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another key player in inflammation, immunity, and cell survival. nih.gov Hyperactivation of the NF-κB pathway has been observed in this compound-resistant cells. nih.gov NF-κB can promote the expression of genes involved in cell survival and drug resistance. thno.orgresearchgate.net For instance, NF-κB can upregulate the expression of the efflux pump ABCG2, contributing to reduced intracellular drug levels. researchgate.net Inhibition of the NF-κB pathway has been shown to reverse this compound resistance. nih.govnih.gov

PathwayRole in ResistanceTherapeutic StrategyReference
PI3K/AKT/mTOR Promotes cell survival and proliferation.Inhibition of the pathway to sensitize cells to this compound. nih.govimrpress.comnih.gov
NF-κB Upregulates survival genes and efflux pumps.Inhibition of NF-κB to overcome resistance. nih.govnih.govthno.org

Metabolic Reprogramming in this compound Resistance

Cancer cells can adapt their metabolism to survive the stress induced by chemotherapy, a phenomenon known as metabolic reprogramming. karger.com This is an emerging area of research in the context of this compound resistance.

Resistant cancer cells often exhibit a shift in their energy metabolism. nih.gov For example, they may show an increased reliance on glycolysis, even in the presence of oxygen, a phenomenon known as the "Warburg effect." wjgnet.comresearchgate.net This metabolic shift provides the cells with the necessary energy and building blocks to survive and proliferate under drug pressure. researchgate.net Studies have shown that this compound-resistant colorectal cancer cells have enhanced glycolysis. wjgnet.comresearchgate.net

One key axis involved in this metabolic reprogramming is the NAD+/SIRT1 pathway . nih.govresearchgate.net this compound-induced DNA damage can activate the enzyme PARP, leading to the depletion of NAD+ and subsequent downregulation of SIRT1. nih.govresearchgate.net This reduction in SIRT1 can trigger a metabolic switch towards glycolysis, characterized by the increased expression of enzymes like PKM2 and LDHA. nih.govwjgnet.com Targeting this metabolic vulnerability, for instance by inhibiting glycolysis or restoring SIRT1 activity, has shown promise in sensitizing resistant cells to this compound. nih.govresearchgate.net

Furthermore, alterations in lipid metabolism, such as increased fatty acid synthesis, have also been implicated in this compound resistance in colorectal cancer cells. oaepublish.comoaepublish.com

Metabolic ChangeKey Molecules InvolvedConsequence for ResistanceReference
Increased Glycolysis PKM2, LDHAProvides energy and building blocks for survival. nih.govwjgnet.comresearchgate.net
NAD+/SIRT1 Axis Dysregulation PARP, NAD+, SIRT1Triggers a shift towards glycolysis. nih.govresearchgate.net
Altered Lipid Metabolism Fatty Acid Synthase (FASN)Contributes to cell survival. oaepublish.comoaepublish.com

Glycolytic Shift and Energy Metabolism Alterations

A hallmark of this compound resistance is a profound shift in cellular energy metabolism, primarily characterized by an enhanced reliance on glycolysis, a phenomenon known as the Warburg effect. nih.govnih.gov Resistant cancer cells often display increased glucose uptake and lactate (B86563) production, even in the presence of oxygen. This metabolic reprogramming provides the necessary energy and biosynthetic precursors to support survival and proliferation under chemotherapeutic stress. mdpi.com

Several key enzymes in the glycolytic pathway are frequently upregulated in this compound-resistant cells. Pyruvate (B1213749) kinase M2 (PKM2) and lactate dehydrogenase A (LDHA) are two such enzymes whose increased expression is linked to enhanced glycolysis and resistance. nih.govresearcher.life The inhibition of PKM2 has been shown to reverse this compound resistance, highlighting its critical role. researcher.life This metabolic shift is not merely a bystander effect but an active mechanism of evasion. For instance, the increased production of lactate can contribute to an acidic tumor microenvironment, which may limit the efficacy of drugs like this compound. oncotarget.com

Furthermore, this compound treatment itself can induce changes in gene expression related to energy metabolism. Studies have shown that this compound can lead to a metabolic switch from fatty acid oxidation to glycolysis. biorxiv.orgbiorxiv.org This is accompanied by alterations in the electron transport chain, with a notable downregulation of genes associated with its complexes. biorxiv.org This adaptive metabolic flexibility allows resistant cells to maintain energy production and survive the cytotoxic effects of this compound. mdpi.com

Table 1: Key Molecules in Glycolytic Shift and this compound Resistance
MoleculeFunctionRole in this compound Resistance
PKM2 Pyruvate kinase M2Upregulated in resistant cells, promoting glycolysis. Inhibition can reverse resistance. nih.govresearcher.life
LDHA Lactate dehydrogenase AUpregulated in resistant cells, contributing to increased lactate production. nih.govresearcher.life
SIRT1 NAD+-dependent deacetylaseDownregulated in resistant cells, leading to enhanced glycolysis. nih.govnih.gov
PARP Poly (ADP-ribose) polymeraseActivated by DNA damage, leading to NAD+ depletion and subsequent SIRT1 downregulation. nih.govnih.gov

Fatty Acid and Amino Acid Metabolism Modifications

In addition to the glycolytic shift, alterations in fatty acid and amino acid metabolism are increasingly recognized as significant contributors to this compound resistance. Cancer cells can reprogram these metabolic pathways to sustain their growth and evade therapy-induced cell death. frontiersin.org

Recent research indicates that fatty acid synthesis (FAS) is upregulated in this compound-resistant colorectal cancer cells. researchgate.net The enzyme fatty acid synthase (FASN) plays a crucial role in this process, and its increased expression has been linked to resistance. Combination therapy with a FASN inhibitor has been shown to increase sensitivity to this compound. researchgate.net Conversely, fatty acid catabolism has also been implicated. This compound treatment can activate fatty acid catabolism in gastrointestinal cancer cells, with higher expression of the rate-limiting enzymes carnitine palmitoyltransferase 1B (CPT1B) and CPT2. nih.gov Inhibiting CPT2 has been demonstrated to increase reactive oxygen species (ROS) generation and apoptosis in cancer cells treated with this compound. nih.gov

Modifications in amino acid metabolism also play a role. For example, glutamine metabolism is often altered in resistant cells. oncotarget.com The enzyme glutaminase (B10826351) (GLS1), which is a key player in glutaminolysis, has been associated with drug resistance. oncotarget.com Downregulating GLS1 has been shown to re-sensitize resistant breast cancer cells to taxol, suggesting a similar role in this compound resistance. oncotarget.com Furthermore, this compound treatment can lead to the downregulation of enzymes involved in the catabolism of several amino acids, including alanine, glutamine, and serine, potentially impairing energy production from these sources. biorxiv.orgbiorxiv.org

NAD+/SIRT1 Pathway Dysregulation

The dysregulation of the NAD+/SIRT1 pathway has emerged as a critical mechanism in the development of this compound resistance, particularly in colorectal cancer. nih.govnih.gov SIRT1, a NAD+-dependent deacetylase, is involved in various cellular processes, including metabolism and DNA damage repair. nih.gov In this compound-resistant cells, SIRT1 expression is often downregulated. nih.govoncotarget.com

This downregulation is linked to the cellular response to DNA damage induced by this compound. The DNA damage activates poly (ADP-ribose) polymerase (PARP), which in turn depletes the cellular pool of NAD+. nih.govnih.gov This NAD+ depletion leads to the inhibition of SIRT1 activity. nih.gov The reduced SIRT1 activity promotes a metabolic shift towards glycolysis, characterized by the increased expression of enzymes like PKM2 and LDHA, thereby contributing to resistance. nih.govresearcher.life

Restoring SIRT1 expression or activity has been shown to reverse this compound resistance and decrease glycolytic activity. nih.govresearchgate.net Conversely, inhibiting SIRT1 can enhance resistance. nih.gov This intricate interplay between DNA damage response, NAD+ metabolism, and SIRT1 activity highlights a key vulnerability that can be targeted to overcome this compound resistance. nih.gov The microRNA miR-29b has also been implicated in this pathway, where its overexpression can reverse this compound resistance by targeting and decreasing SIRT1 expression, leading to increased ROS production and apoptosis. oncotarget.com

Epigenetic and Transcriptional Mechanisms of Resistance

Gene Expression Alterations and Transcriptomic Signatures

The development of this compound resistance is frequently accompanied by significant alterations in gene expression. Transcriptomic analyses of resistant cancer cells have revealed distinct gene signatures that can predict patient outcomes and response to therapy. biorxiv.orgresearchgate.net These signatures often involve genes related to cell adhesion, immune processes, and metastatic potential. biorxiv.orgnih.gov

One such signature, termed RESIST-M, is based on the upregulation of SERPINE1 and is associated with a pro-metastatic phenotype in resistant colorectal cancer cells. biorxiv.org This signature can stratify patients into subtypes with poor survival and lack of response to this compound. biorxiv.org Another study identified a 13-gene signature associated with this compound resistance that could classify colorectal cancer patients into high- and low-risk subgroups with different clinical outcomes. researchgate.net

Furthermore, specific genes have been identified as key players in conferring resistance. For instance, high expression of Complement Component 3 (C3) has been linked to this compound resistance, potentially through reprogramming of the tumor immune microenvironment and activation of oncogenic signaling pathways like TGFβ, JAK-STAT, and MAPK. frontiersin.org The identification of these transcriptomic signatures and key driver genes provides valuable insights into the molecular underpinnings of resistance and offers potential biomarkers for predicting treatment response. nih.govfrontiersin.orgbiorxiv.org

Role of Non-coding RNAs (miRNAs, lncRNAs)

Non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have emerged as crucial regulators of this compound resistance. nih.gov These molecules can modulate gene expression at transcriptional and post-transcriptional levels, influencing various cellular processes that contribute to chemoresistance. nih.govspandidos-publications.com

Several lncRNAs have been identified as key players in this compound resistance. For example, lncRNAs such as NEAT1, OIP5-AS1, and MALAT1 have been found to be upregulated in this compound-resistant colorectal cancer cells and their exosomes. nih.gov Other lncRNAs like KCNQ1OT1, MEG3, and CRNDE are also associated with resistance, often by acting as competing endogenous RNAs (ceRNAs) or "sponges" for specific miRNAs. mdpi.comwjgnet.com For instance, KCNQ1OT1 can promote resistance by sponging miRNA-34a, leading to the upregulation of the autophagy-related gene ATG4B. mdpi.com

MiRNAs also play a significant role. For example, miR-29b has been shown to reverse this compound resistance by targeting SIRT1. oncotarget.com Conversely, downregulation of lncRNA MEG3 is associated with this compound resistance through its regulation of the miR-141/PDCD4 complex. mdpi.com The intricate network of interactions between lncRNAs, miRNAs, and their target genes highlights the complexity of ncRNA-mediated resistance and offers novel therapeutic targets. nih.govwjgnet.com

Table 2: Non-coding RNAs Implicated in this compound Resistance
ncRNA TypeNameFunction in this compound Resistance
lncRNA KCNQ1OT1Promotes resistance by sponging miRNA-34a and upregulating ATG4B. mdpi.com
lncRNA MEG3Downregulation is associated with resistance via the miR-141/PDCD4 complex. mdpi.com
lncRNA NEAT1Upregulated in resistant cells and their exosomes. nih.gov
lncRNA OIP5-AS1Upregulated in resistant cells and their exosomes. nih.gov
lncRNA MALAT1Upregulated in resistant cells and their exosomes. nih.gov
miRNA miR-29bReverses resistance by targeting and downregulating SIRT1. oncotarget.com
miRNA miR-141Involved in the MEG3-regulated resistance pathway. mdpi.com

DNA Methylation and Histone Modifications

Epigenetic modifications, particularly DNA methylation and histone modifications, play a pivotal role in the development of this compound resistance by altering gene expression without changing the underlying DNA sequence. oaepublish.com

Aberrant DNA methylation, the addition of a methyl group to DNA, can lead to the silencing of tumor suppressor genes or genes involved in chemosensitivity. oaepublish.comnih.gov For instance, hypermethylation of the promoter region of the SRBC gene has been associated with this compound resistance in colon cancer. researchgate.netoup.com Similarly, increased methylation in the promoter regions of death-related genes like Casp8AP2 has been observed in this compound-resistant cervical cancer cells. nih.gov Reversing these methylation changes with demethylating agents has been shown to restore sensitivity to this compound, underscoring the critical role of DNA methylation in maintaining the resistant phenotype. nih.gov

Histone modifications, such as acetylation, also contribute to resistance. A decrease in acetylated histone H3 at the promoter of the FAS gene has been linked to cisplatin (B142131) resistance in ovarian cancer cells, suggesting a similar mechanism may be at play in this compound resistance. oaepublish.com The interplay between DNA methylation and histone deacetylation can synergistically repress the expression of genes that promote chemosensitivity. oaepublish.com These epigenetic alterations represent promising targets for therapeutic intervention to overcome drug resistance.

Preclinical Approaches and Novel Strategies for Overcoming Oxaliplatin Resistance

Mechanistic Basis of Oxaliplatin (B1677828) Combination Therapies

The efficacy of this compound is frequently enhanced through combination with other therapeutic agents, a strategy rooted in synergistic interactions that can overcome resistance and amplify cytotoxic effects. This section delves into the mechanistic foundations of these combination therapies, examining this compound's interplay with fluoropyrimidines, molecularly targeted agents, and emerging small molecule inhibitors.

Synergistic Interactions with Fluoropyrimidines (e.g., 5-Fluorouracil)

The combination of this compound and 5-fluorouracil (B62378) (5-FU) represents a fundamental therapeutic strategy, particularly in colorectal cancer. e-crt.org The synergy between these two agents is underpinned by complementary mechanisms of action. This compound induces cytotoxicity by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death. patsnap.com 5-FU, a fluoropyrimidine, functions primarily by inhibiting thymidylate synthase, an essential enzyme in the synthesis of thymidine, a critical component for DNA production. acs.org

Experimental data have consistently demonstrated the synergistic activity of the this compound and 5-FU combination. e-crt.org One proposed mechanism for this synergy is that this compound-induced DNA damage may sensitize cancer cells to the effects of 5-FU. nih.gov In vitro studies have shown that in various human colorectal cancer cell lines, the combination of this compound and 5-FU demonstrates synergy in a majority of tested conditions, including different drug administration sequences and exposure durations. cancernetwork.com This robust synergy has been a key rationale for the widespread clinical use of this combination. e-crt.org While the traditional view held that 5-FU enhances this compound's DNA-damaging effects by depleting nucleotide pools for repair, recent research suggests that the primary mechanism of 5-FU's efficacy in gastrointestinal cancers is through RNA damage, adding another layer of complexity to their interaction. mit.edu

Rational Combinations with Molecularly Targeted Agents

The advent of molecularly targeted agents has paved the way for rational combination therapies with this compound, aiming to enhance therapeutic efficacy by co-targeting distinct cancer-driving pathways.

A prominent example is the combination with bevacizumab, a monoclonal antibody targeting the vascular endothelial growth factor (VEGF). ijpsonline.comavastin.com By inhibiting VEGF, bevacizumab is designed to block angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. avastin.com This anti-angiogenic activity is thought to "normalize" the tumor vasculature, which may improve the delivery of concurrently administered chemotherapy agents like this compound to the tumor site. ijpsonline.comresearchgate.net

Another key class of targeted agents combined with this compound includes epidermal growth factor receptor (EGFR) inhibitors. These agents are designed to block the signaling pathways driven by EGFR, which are crucial for cancer cell proliferation and survival. The combination of EGFR inhibitors with this compound-based chemotherapy is a standard of care for many cancers, predicated on the idea that inhibiting survival signals will render cancer cells more vulnerable to the DNA-damaging effects of this compound.

Preclinical Evaluation of Novel Small Molecule Inhibitors (e.g., CDC7, FASN, JNK, Autophagy Inhibitors)

To address the challenge of this compound resistance, preclinical research is actively exploring novel combinations with small molecule inhibitors that target specific cellular vulnerabilities.

CDC7 Inhibitors: Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication. nih.gov Preclinical studies in colorectal cancer (CRC) models, including patient-derived organoids, have shown that CDC7 inhibitors can synergistically enhance the antitumor effects of this compound, suggesting this is a promising strategy to overcome resistance. nih.govresearchgate.net The combination of the CDC7 inhibitor XL413 with this compound has demonstrated significant inhibition of tumor growth in xenograft models. nih.gov

FASN Inhibitors: Fatty acid synthase (FASN) is an enzyme often overexpressed in cancer cells, playing a key role in tumor metabolism and survival. nih.gov Inhibition of FASN has been shown to sensitize CRC cells to this compound. nih.govspandidos-publications.com Preclinical studies using FASN inhibitors like cerulenin (B1668410) and Orlistat have demonstrated that this combination leads to reduced cell proliferation and enhanced apoptosis in colon cancer cells, both in vitro and in vivo. nih.govspandidos-publications.comaustinpublishinggroup.com The mechanism appears to involve the downregulation of survival signaling pathways like PI3K/AKT. nih.gov

JNK Inhibitors: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to cellular stress, including chemotherapy-induced DNA damage. nih.gov Its role in chemosensitivity is complex; however, studies have shown that inhibiting JNK can sensitize hypoxic colon cancer cells to this compound. nih.govaacrjournals.orgnih.gov The JNK inhibitor CC-401 has demonstrated synergistic cytotoxicity with this compound in various colon cancer cell lines. nih.govaacrjournals.org

Autophagy Inhibitors: Autophagy is a cellular recycling process that cancer cells can exploit to survive the stress of chemotherapy. frontiersin.org this compound treatment can induce this protective autophagy in cancer cells. nih.govresearchgate.net Consequently, inhibiting this survival mechanism with agents like chloroquine (B1663885) (CQ) or hydroxychloroquine (B89500) (HCQ) has been shown to enhance this compound-induced cell death in preclinical models of hepatocellular carcinoma, gastric cancer, and pancreatic cancer. nih.govaacrjournals.orgnih.gov This combination leads to more pronounced tumor suppression by preventing the cancer cells from escaping the cytotoxic effects of this compound. aacrjournals.org

Inhibitor ClassTargetRationale for Combination with this compoundKey Preclinical Findings
CDC7 Inhibitors Cell Division Cycle 7 KinaseOvercomes resistance by targeting a key downstream effector of PLK1 signaling. nih.govSynergistically enhances the anti-tumor effect of this compound in CRC cells, organoids, and xenograft models. nih.gov
FASN Inhibitors Fatty Acid SynthaseAttenuates chemoresistance by targeting abnormal lipid metabolism in cancer cells. nih.govspandidos-publications.comCombination with this compound increases cell cycle arrest and apoptosis in CRC models. nih.gov
JNK Inhibitors c-Jun N-terminal KinaseSensitizes hypoxic cancer cells to DNA-damaging agents. nih.govaacrjournals.orgDemonstrates synergistic cytotoxicity with this compound in colon cancer cell lines. nih.gov
Autophagy Inhibitors Autophagy PathwayBlocks a pro-survival mechanism induced by chemotherapy stress. nih.govEnhances this compound-induced apoptosis in various cancer cell lines and xenograft models. nih.govaacrjournals.org

Development of Advanced this compound Prodrugs and Analogs

To enhance the therapeutic window of this compound, significant research efforts are directed towards the development of advanced prodrugs and analogs. The primary objectives are to improve efficacy, increase tumor selectivity, and mitigate the side effects associated with the parent compound.

Rational Design Principles for Enhanced Efficacy

The rational design of next-generation this compound compounds is guided by several key principles aimed at overcoming the limitations of the current drug. A major focus is on enhancing tumor targeting to maximize the drug concentration at the site of action while minimizing exposure to healthy tissues. researchgate.netrsc.org

One strategy involves creating platinum(IV) prodrugs. These are more inert than the active platinum(II) form and can be designed to be activated specifically within the tumor microenvironment, for instance, by the reducing conditions prevalent in cancer cells. rsc.org Another approach is to conjugate the this compound prodrug to moieties that can actively target cancer cells. This includes linking the prodrug to molecules that bind to overexpressed receptors on the tumor surface, such as the epidermal growth factor receptor (EGFR), or to proteins like albumin, which can passively accumulate in tumors via the enhanced permeability and retention (EPR) effect. researchgate.netrsc.orgscilit.com For example, a Pt(IV) prodrug of this compound conjugated to a nanobody targeting EGFR has been developed to increase drug accumulation in EGFR-positive tumor cells. researchgate.net Similarly, designing this compound(IV) complexes with maleimide (B117702) moieties allows for selective binding to serum albumin, prolonging circulation and enhancing tumor accumulation. rsc.org

Modulating Biotransformation and Activation Pathways

The therapeutic activity of this compound is dependent on its biotransformation into reactive species that can bind to DNA. This compound itself undergoes non-enzymatic conversion in aqueous environments, where the oxalate (B1200264) ligand is displaced, leading to the formation of reactive aqua-species that are the ultimate DNA-binding agents. patsnap.com

The development of this compound prodrugs, particularly platinum(IV) complexes, is a key strategy to modulate this activation process. rsc.org Platinum(IV) prodrugs are relatively stable and require reduction to the cytotoxic platinum(II) form to exert their effect. rsc.org This reduction can be triggered by the reducing environment of the tumor, including molecules like glutathione (B108866). This tumor-specific activation is a central principle in reducing systemic toxicity. mdpi.com

Furthermore, the design of these prodrugs can influence their cellular uptake and trafficking. By integrating moieties like long-chain hydrophobic lipids and nucleus-targeting peptides, researchers have created self-assembling nanoparticles. nih.gov These advanced delivery systems are designed to enhance tumor accumulation and, crucially, direct the platinum payload to the cell nucleus, its site of action. nih.gov An this compound-based Pt(IV) prodrug amphiphile has been shown to achieve significantly higher nuclear localization of platinum compared to conventional this compound, leading to a substantial increase in potency against drug-resistant cancer cells in preclinical models. nih.gov

Nanotechnology-Based Drug Delivery Systems for this compound

The emergence of nanotechnology offers a promising avenue to surmount the challenges of this compound resistance. By engineering drug delivery systems at the nanoscale, it is possible to alter the pharmacokinetics of this compound, enhance its delivery to tumor sites, and overcome cellular mechanisms that lead to treatment failure. These systems are designed to protect the drug from degradation, increase its circulation time, and facilitate its accumulation within cancer cells while minimizing systemic exposure. researchgate.netfrontiersin.org

Principles of Encapsulation and Targeted Delivery

Nanotechnology-based drug delivery systems are submicron-sized particles that can encapsulate or adsorb therapeutic agents like this compound. wjgnet.com The primary principle of encapsulation is to load the drug within a protective nanocarrier, which can be composed of various biodegradable materials such as lipids (liposomes), polymers (polymeric nanoparticles), or dendrimers. frontiersin.orgresearchgate.net This encapsulation shields the this compound from premature degradation and interaction with non-target tissues, thereby improving its stability. researchgate.net

These nanocarriers exploit the unique pathophysiology of tumors for targeted delivery through two main strategies:

Passive Targeting: This strategy relies on the Enhanced Permeability and Retention (EPR) effect. researchgate.netresearchgate.net Tumor vasculature is often leaky with poorly formed lymphatic drainage, which allows nanoparticles of a certain size (typically <100 nm) to extravasate from the bloodstream and accumulate preferentially in the tumor interstitium. researchgate.netresearchgate.net This leads to a higher concentration of the encapsulated drug at the tumor site compared to healthy tissues.

Active Targeting: To further enhance specificity, nanocarriers can be functionalized with targeting moieties or ligands that bind to receptors overexpressed on the surface of cancer cells. frontiersin.orgwjgnet.com Examples of targeting ligands include antibodies (e.g., cetuximab), peptides, and small molecules like folic acid. wjgnet.com For instance, liposomes have been conjugated with antibodies against the epidermal growth factor receptor (EGFR), which is often overexpressed in colorectal cancer, leading to significantly higher intracellular drug delivery. mdpi.com Similarly, nanoparticles decorated with hyaluronic acid (HA) can target the CD44 receptor, which is also frequently overexpressed on tumor cells.

The release of this compound from these nanocarriers can be designed to be sustained or triggered by specific stimuli within the tumor microenvironment, such as a lower pH. nih.gov This controlled release ensures that the active drug is available at the target site over an extended period, maximizing its therapeutic effect. mdpi.com

Enhanced Intracellular Uptake and Reduced Detoxification

A significant advantage of using nanotechnology-based systems is their ability to enhance the intracellular concentration of this compound in cancer cells. mdpi.com Nanoparticles are taken up by cells more efficiently than larger molecules, often through processes like endocytosis. nih.gov This enhanced uptake can bypass the conventional routes of drug entry, which may be impaired in resistant cells. For example, the uptake of free this compound can be dependent on copper transporters like CTR1, and reduced expression of these transporters is a mechanism of resistance. mdpi.com Nanoparticle-mediated delivery can circumvent this by facilitating entry through different pathways.

Furthermore, nano-encapsulation helps to overcome drug resistance mechanisms that actively expel chemotherapeutic agents from the cell. nih.gov One of the key mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.gov By encapsulating this compound, the drug is shielded from these pumps as it enters the cell. Once inside, the high intracellular concentration released from the nanocarrier can overwhelm the capacity of the efflux pumps, leading to the accumulation of the drug and the induction of apoptosis. mdpi.comnih.gov Studies have shown that liposomal formulations of this compound can reverse resistance by increasing drug accumulation in tumor tissues and enhancing intracellular concentration. mdpi.com Similarly, hyaluronic acid-modified nanoparticles have been shown to inhibit efflux pumps like P-gp, thereby increasing the sensitivity of resistant cells. nih.gov

Below is an interactive table summarizing various nanocarrier systems for this compound delivery.

Nanocarrier TypeEncapsulation PrincipleTargeting MechanismKey Research Finding
Liposomes This compound is contained within an aqueous core surrounded by a lipid bilayer.Passive: EPR effect. Active: Can be conjugated with ligands like antibodies (e.g., anti-EGFR) or peptides. mdpi.comPEG-liposomal-oxaliplatin induced a significant apoptotic reaction and increased intracellular drug delivery, overcoming drug efflux mechanisms. mdpi.com
Polymeric Nanoparticles This compound is dispersed or encapsulated within a biodegradable polymer matrix (e.g., chitosan).Passive: EPR effect. Active: Surface can be modified with targeting moieties like hyaluronic acid (HA) to target CD44 receptors. researchgate.netnih.govHA-loaded nanoparticles showed higher cytotoxicity than free this compound by improving internalization in cancer cells via CD44v6 interaction. nih.gov
Dendrimers This compound is loaded into the highly branched, three-dimensional structure of polyamidoamine (PAMAM) dendrimers.Active: Can be functionalized with polyethylene (B3416737) glycol (PEG) for stability and folic acid (FA) for targeting folate receptors. nih.govPEG-PAMAM-FA-OX nano-complex showed high cellular uptake (84.67%) in colorectal cancer cells and increased apoptosis. nih.gov

Gene Editing and Gene Expression Modulation for Sensitization

The molecular mechanisms underlying this compound resistance often involve genetic and epigenetic alterations that affect drug transport, DNA repair, and apoptosis. Advanced molecular biology techniques, including gene editing and the modulation of non-coding RNAs, represent novel strategies to directly target and reverse these resistance-conferring changes, thereby re-sensitizing cancer cells to this compound.

CRISPR/Cas9 Applications in Resistance Reversal

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful gene-editing tool that allows for precise modification of the genome. nih.gov This technology can be harnessed to reverse this compound resistance by targeting the specific genes responsible for this phenomenon. nih.govresearchgate.net

One major application is the knockout of genes that encode for drug efflux pumps. nih.gov For example, the ABCB1 (also known as MDR1) gene is a frequent culprit in multi-drug resistance. Using a guide RNA (sgRNA) to direct the Cas9 nuclease to the ABCB1 gene, a double-strand break can be induced, leading to the gene's inactivation through the cell's error-prone repair mechanism. nih.govresearchgate.net Inactivation of ABCB1 in resistant cancer cells has been shown to restore sensitivity to chemotherapy by preventing the drug from being pumped out. researchgate.net

Another key strategy is to target genes involved in DNA damage repair. This compound works by forming DNA adducts, and enhanced DNA repair capacity allows cancer cells to survive this damage. The CRISPR/Cas9 system can be used to inactivate crucial components of DNA repair pathways, such as RECQL4 helicase, making the cells more vulnerable to this compound's effects. nih.gov Furthermore, CRISPR-based screens, where a library of sgRNAs is used to knock out thousands of genes individually, can be employed to identify novel genes that contribute to this compound resistance, opening up new therapeutic targets. researchgate.net This high-throughput approach has been used to screen for genes in pancreatic cancer that, when knocked out, increase sensitivity to this compound. researchgate.net

Methodological Frameworks and Preclinical Models in Oxaliplatin Research

Advanced In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of oxaliplatin (B1677828) on cancer cells. These systems range from long-established cell lines to more complex, patient-relevant models.

Established Human Cancer Cell Lines (e.g., Colorectal, Ovarian, Gastric)

Established human cancer cell lines are a foundational tool in this compound research. These immortalized cells, derived from various human tumors, allow for reproducible and high-throughput screening of the drug's cytotoxic effects. tandfonline.com Researchers utilize cell lines from cancers where this compound is a standard treatment, such as colorectal, ovarian, and gastric cancers, to investigate its mechanisms of action and resistance. nih.govwaocp.org

For instance, in colorectal cancer research, cell lines like HT29, LoVo, DLD1, and LS513 have been instrumental. aacrjournals.org The SW620 cell line has also been used to create three-dimensional (3D) tumor models to better mimic in vivo conditions. calpoly.educalpoly.edu Ovarian cancer cell lines, such as A2780, are frequently used to study this compound's efficacy, often in comparison to other platinum drugs like cisplatin (B142131). nih.govresearchgate.netiiarjournals.org The differential sensitivity of these cell lines to this compound helps in elucidating the molecular pathways involved in its anticancer activity. For example, studies have shown that the cytotoxic effects of this compound in colorectal cancer cell lines can involve the p53-p21 pathway. nih.gov

The table below summarizes some of the established human cancer cell lines used in this compound research and their typical applications.

Cell LineCancer TypeKey Research Applications in this compound Studies
HT29, LoVo, DLD1, LS513 ColorectalInvestigating gene expression profiles related to this compound resistance. aacrjournals.orgascopubs.org
SW620 ColorectalDeveloping 3D tumor models to assess drug response. calpoly.educalpoly.edu
A2780 OvarianStudying mechanisms of acquired resistance and cross-resistance with cisplatin. nih.govresearchgate.netiiarjournals.org
HCT116 ColorectalExamining the effects of combining this compound with other agents. mdpi.com
SK-N-AS NeuroblastomaDeveloping models of acquired this compound resistance. nih.govresearchgate.netplos.org

Patient-Derived Organoids and Primary Cell Cultures

Patient-derived organoids (PDOs) are a more recent and advanced in vitro model. semanticscholar.org These three-dimensional cultures are grown from a patient's own tumor tissue, preserving the original tumor's architecture and genetic heterogeneity to a large extent. semanticscholar.orgresearchgate.netfrontiersin.org This makes PDOs a powerful tool for personalized medicine, as they can potentially predict a patient's response to chemotherapy, including this compound-based regimens. frontiersin.orgnih.govnih.gov

In colorectal cancer, PDOs have been established as a living biobank to assess this compound sensitivity. nih.gov Studies have shown that the response of PDOs to this compound in vitro correlates with the clinical outcomes of patients receiving FOLFOX therapy. nih.gov By classifying PDOs as this compound-resistant or -sensitive based on their in vitro response, researchers can identify gene signatures that may predict treatment efficacy. nih.gov This approach also allows for the screening of other drugs that could potentially overcome this compound resistance. researchgate.netnih.gov

Primary cell cultures, directly established from fresh patient tumor tissue, also offer a high degree of clinical relevance, though they are typically shorter-lived than organoids. These models are crucial for studying the inherent drug sensitivity of a patient's tumor before the initiation of therapy.

Development of Acquired Resistance Cell Line Models

A major challenge in this compound therapy is the development of acquired resistance. To study the underlying mechanisms, researchers have developed this compound-resistant cell lines in the laboratory. This is typically achieved by exposing parental, drug-sensitive cancer cell lines to gradually increasing concentrations of this compound over a prolonged period. waocp.orgaacrjournals.org

For example, this compound-resistant sublines of colorectal cancer cells (e.g., HTOXAR3, LoVOXAR3) and ovarian cancer cells (e.g., A2780/4OHP) have been established. nih.govaacrjournals.orgresearchgate.net By comparing the molecular characteristics of the resistant sublines to their sensitive parental counterparts, scientists can identify changes in gene expression, protein function, and cellular pathways that contribute to resistance. ascopubs.org For instance, studies on these models have revealed that resistance can be associated with decreased cellular accumulation of the drug and reduced formation of platinum-DNA adducts. researchgate.net

The development of a neuroblastoma cell line sub-line, SK-N-ASrOXALI4000, resistant to this compound, has also provided a novel model to study these complex mechanisms. nih.govresearchgate.netplos.org These models are invaluable for identifying potential biomarkers of resistance and for testing new therapeutic strategies designed to overcome it. waocp.orgaacrjournals.org

In Vivo Animal Models for Mechanistic and Efficacy Studies

In vivo models are crucial for understanding the systemic effects of this compound, including its interaction with the tumor microenvironment and the host's immune system. These models allow for the evaluation of drug efficacy in a more complex biological context than is possible with in vitro systems.

Murine Xenograft and Syngeneic Models

Xenograft models are created by implanting human tumor cells or patient-derived tumor tissue (patient-derived xenografts, or PDX) into immunodeficient mice. tandfonline.com These models are widely used to assess the anti-tumor efficacy of this compound in a living organism. researchgate.net For example, PDX models derived from colorectal cancer patients have been used to confirm the in vitro sensitivity to this compound observed in corresponding organoids. nih.gov The CT26 cell line, derived from a mouse colon carcinoma, is often used in syngeneic models. altogenlabs.com

Syngeneic models, in contrast, involve the transplantation of mouse tumor cells into genetically identical, immunocompetent mice. tandfonline.comaltogenlabs.commeliordiscovery.com A key advantage of syngeneic models is the presence of a fully functional immune system, which is critical for studying immunotherapies and the immunomodulatory effects of chemotherapy. tandfonline.comaltogenlabs.com The CT26 syngeneic model, for instance, is valuable for analyzing immune cell infiltration and cytokine responses following treatment. altogenlabs.com

Both xenograft and syngeneic models have been instrumental in studying the mechanisms of this compound action and resistance. For example, a rat model of colorectal cancer was developed to investigate the pharmacokinetics and toxicodynamics of this compound-induced neuropathy alongside its anticancer effects. iiarjournals.org Similarly, nude mouse tumor models using cell lines like HCT116 and its this compound-resistant counterpart have been used to evaluate strategies to overcome drug resistance. mdpi.com

Genetically Engineered Mouse Models (GEMMs)

Genetically engineered mouse models (GEMMs) are sophisticated in vivo systems where specific genetic alterations are introduced to mimic the genetic basis of human cancers. embopress.orgmdpi.com These models develop tumors de novo in the context of a normal, immune-proficient microenvironment, which closely recapitulates the natural progression of the disease. embopress.org

GEMMs are particularly valuable for studying the interplay between specific genetic mutations, tumor development, and response to therapies like this compound. certisoncology.com For instance, GEMMs of pancreatic cancer with specific mutations have been used to test the efficacy of combination therapies that include this compound. By mirroring the genetic landscape of human tumors, GEMMs provide a powerful platform for validating drug targets, assessing therapeutic efficacy, and investigating mechanisms of drug resistance in a highly relevant preclinical setting. embopress.orgresearchgate.net The ability to conduct "co-clinical trials," where GEMM studies run concurrently with human clinical trials, offers a promising avenue for integrating preclinical data into real-time clinical decision-making. certisoncology.com

Models for Studying Specific Molecular Side Effects (e.g., Neurotoxicity Mechanisms at Ionic Level)

The neurotoxicity induced by this compound is a significant focus of preclinical research, with various models developed to understand the underlying ionic mechanisms. In vitro models, such as dorsal root ganglia (DRG) explants, have been established to investigate the direct effects of this compound on neurons. biorxiv.org These models allow for the controlled study of neurite outgrowth and the assessment of oxidative stress, a key factor in this compound-induced peripheral neuropathy (OIPN). biorxiv.org Studies using DRG explants have shown that this compound can inhibit neurite outgrowth in a dose-dependent manner and trigger a significant increase in reactive oxygen species (ROS). biorxiv.org

A prevailing hypothesis for the acute neurotoxic effects of this compound involves the chelation of calcium ions (Ca2+) by its oxalate (B1200264) metabolite, which in turn affects the function of voltage-gated sodium channels (Na+ VOCs). biorxiv.orgphysiology.org Electrophysiological studies on non-mammalian neuronal preparations, such as cockroach dorsal unpaired median (DUM) neurons, have been used to explore this mechanism. physiology.org These studies have demonstrated that this compound can alter Na+ VOCs through a pathway involving Ca2+, an effect that can be mimicked by intracellular application of the calcium chelator BAPTA. physiology.org This suggests that the neurotoxicity may stem from either a direct effect on calcium-sensitive sodium channels or an indirect effect via intracellular Ca2+-dependent regulatory mechanisms. physiology.org

In vivo animal models, particularly rodent models, are crucial for studying the complex interplay of factors contributing to OIPN. ans-biotech.com These models reproduce clinical symptoms such as cold and mechanical allodynia. ans-biotech.com Research using these models has pointed to the involvement of various ion channels, including sodium, potassium, and calcium channels, as well as transient receptor potential (TRP) channels. ans-biotech.comfrontiersin.org For instance, the high expression of TRP melastatin 8 (TRPM8) in primary afferents is linked to this compound-induced cold allodynia. frontiersin.org Furthermore, an imbalance in Na+ VOCs can lead to axonal hyperexcitability, sustained depolarization, and subsequent toxic Ca2+ accumulation through the reverse action of the Na+/Ca2+ exchanger 2 (NCX2), ultimately causing axonal damage. mdpi.com

Model TypeKey Findings
In Vitro (DRG Explants) Dose-dependent inhibition of neurite outgrowth by this compound; Increased oxidative stress in DRGs. biorxiv.org
In Vitro (Cockroach DUM Neurons) Alteration of voltage-gated sodium channels via a calcium-dependent pathway. physiology.org
In Vivo (Rodent Models) Reproduction of cold and mechanical allodynia; Involvement of Na+, K+, Ca2+, and TRP channels in neurotoxicity. ans-biotech.comfrontiersin.org

Omics Technologies in this compound Research

Transcriptomic and proteomic analyses have been instrumental in elucidating the molecular pathways affected by this compound and those involved in resistance. By comparing this compound-sensitive and resistant cancer cell lines, researchers have identified numerous differentially expressed genes and proteins.

In colorectal cancer (CRC), transcriptomic sequencing has revealed key regulatory molecules in this compound resistance. For example, SIRT1, a NAD+-dependent deacetylase, was identified as a crucial factor. wjgnet.com Downregulation of SIRT1 expression was observed in this compound-resistant CRC cells, and modulating its activity was shown to alter the sensitivity of these cells to the drug. wjgnet.com Another study combining transcriptomic data with public databases identified complement component 3 (C3) as a potential predictive biomarker for this compound resistance. frontiersin.org Higher C3 expression was associated with resistance and pathways related to oncogenic signaling and metastasis. frontiersin.org

Proteomic studies have provided further insights into resistance mechanisms. In pancreatic cancer cells, quantitative proteomic analysis revealed that proteins involved in base-excision repair, cell cycle processes, and the type I interferon signaling pathway were significantly altered in this compound-resistant cells. windows.net Specifically, the upregulation of base-excision repair is a known pathway contributing to this compound resistance. windows.net Similarly, in CRC, proteomic profiling has pointed to the dysregulation of pathways such as the SLIT/ROBO signaling pathway and cell death processes like necroptosis and ferroptosis. researchgate.net

The integration of transcriptomic and proteomic data has also highlighted the role of specific signaling axes. For instance, the MondoA-dependent TXNIP/GDF15 axis has been identified as a predictor of this compound response in colorectal adenocarcinomas. nih.gov this compound-induced oxidative stress leads to increased TXNIP expression, which in turn inhibits the expression of GDF15, a negative prognostic factor. nih.gov The loss of this responsiveness is associated with advanced disease and chemoresistance. nih.gov

Metabolomics and metallomics offer a comprehensive view of the cellular response to this compound by analyzing the global profile of small-molecule metabolites and the distribution of the metal-based drug, respectively. These approaches are particularly valuable for understanding drug resistance.

An integrated metallomics and metabolomics workflow has been developed to simultaneously study platinum drug uptake and its distribution, alongside the resulting metabolic changes. nih.govoup.com This method, utilizing inductively coupled plasma mass spectrometry for platinum monitoring and liquid chromatography-high-resolution mass spectrometry for metabolomics, has been applied to compare this compound-sensitive and resistant human colon cancer cell lines (HCT116). nih.govoup.com The results showed that acquired resistance was linked to distinct differences in this compound accumulation and correlated with significant rearrangements in the metabolome. nih.govresearchgate.net

Metabolomic studies have identified specific metabolic pathways that are altered in response to this compound. Pathway enrichment analysis has shown that this compound exposure affects purine (B94841) and pyrimidine (B1678525) metabolism, consistent with its DNA-targeting mechanism. researchgate.net Additionally, pathways associated with redox stress, such as glutathione (B108866) metabolism and nicotinamide (B372718) metabolism, are also impacted. researchgate.net In resistant cells, distinct metabolic rewiring has been observed, providing potential targets to overcome resistance.

The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, systems-level understanding of this compound's mechanisms of action and resistance. This holistic approach allows for the identification of robust biomarkers and therapeutic targets.

Several studies have employed multi-omics factor analysis (MOFA) to integrate diverse data types and identify molecular features associated with treatment response. biorxiv.org For instance, by integrating RNA, copy number alteration, mutational profiles, and methylation profiles, researchers have identified panels of biomarkers that can predict patient responses to therapies that include this compound. biorxiv.org These integrated analyses have revealed that tumor heterogeneity at multiple molecular levels influences treatment outcomes. biorxiv.org

In colorectal cancer, integrated multi-omics analysis has been used to discover biomarkers and therapeutic targets. dntb.gov.ua Such studies often combine data from public repositories like The Cancer Genome Atlas (TCGA) to build and validate prognostic models. mdpi.comfrontiersin.org For example, a machine-learning-based prognostic model using glycosylation-related genes demonstrated strong predictive performance and revealed correlations between risk scores and the tumor immune microenvironment. mdpi.com This type of analysis can also predict sensitivity to specific drugs, including this compound. mdpi.comfrontiersin.org

Furthermore, integrated multi-omics pipelines have been developed for preclinical models like patient-derived xenografts (PDXs). nih.gov By evaluating whole-genome sequencing, RNA-seq, and proteomic data from original tumors and their corresponding PDXs, researchers can confirm the stability of molecular signatures and identify actionable targets, providing a strong basis for prioritizing targeted therapies. nih.gov

Omics TechnologyKey Application in this compound ResearchExample Finding
Transcriptomics & Proteomics Delineating resistance pathwaysIdentification of SIRT1 and C3 as key regulators in this compound resistance in CRC. wjgnet.comfrontiersin.org
Metabolomics & Metallomics Profiling drug accumulation and metabolic responseCorrelation between altered this compound accumulation and metabolic rearrangements in resistant cells. nih.govresearchgate.net
Integrated Multi-Omics Identifying predictive biomarkers and therapeutic targetsDevelopment of a machine-learning model based on glycosylation-related genes to predict CRC prognosis and this compound sensitivity. mdpi.com

Metabolomics and Metallomics for Comprehensive Profiling

Advanced Biochemical and Biophysical Techniques

The primary mechanism of action for this compound involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death. Advanced techniques are employed to quantify and characterize these DNA adducts.

Accelerator mass spectrometry (AMS) is a highly sensitive technique used to quantify this compound-DNA adducts, even at very low, "diagnostic microdose" concentrations. osti.gov Studies using [14C]-labeled this compound and AMS have shown a significant correlation between the levels of DNA adducts formed in colorectal cancer cell lines and the cells' sensitivity to the drug. osti.gov This suggests that the level of adduct formation could serve as a predictive biomarker for treatment response. osti.gov This approach has also been used to measure adduct levels in peripheral blood mononuclear cells (PBMCs) as a surrogate for tumor DNA, correlating these levels with tumor shrinkage in patients. osti.gov

Biophysical and biochemical methods are used to compare the structural and functional consequences of DNA adducts formed by this compound versus other platinum drugs like cisplatin. Although both drugs primarily form 1,2-GG intrastrand cross-links, the resulting adducts have distinct structural differences due to the diaminocyclohexane (DACH) ligand in this compound. researchgate.net These differences, such as variations in DNA bending and unwinding, are thought to underlie the different biological effects of the drugs. researchgate.net For example, the DNA bend angles created by the adducts of this compound's stereoisomers differ, which may contribute to their varying anticancer activity. researchgate.net

A novel approach for the real-time monitoring and characterization of DNA-oxaliplatin adducts utilizes an α-hemolysin nanopore sensor. nih.gov This method allows for the detection of nanopore events associated with the adducts, providing insights into the condensation process between DNA and this compound. nih.gov This technique offers a sensitive, amplification-free way to study this compound-induced DNA lesions. nih.gov

TechniqueApplicationKey Finding
Accelerator Mass Spectrometry (AMS) Quantification of this compound-DNA adductsCorrelation between adduct levels and cellular sensitivity to this compound. osti.gov
Biophysical/Biochemical Methods Characterization of adduct structure and functionThis compound-DNA adducts have distinct structural properties compared to cisplatin adducts, affecting DNA conformation. researchgate.net
α-hemolysin Nanopore Sensor Real-time monitoring of adduct formationEnables sensitive, real-time detection of DNA-oxaliplatin adducts without preamplification. nih.gov

Live-Cell Imaging and High-Resolution Microscopy

Live-cell imaging and high-resolution microscopy techniques are pivotal in elucidating the subcellular mechanisms of this compound. These methods allow for the real-time visualization of cellular processes and the high-resolution mapping of drug distribution within cancer cells.

Fluorescence microscopy, including confocal microscopy, has been instrumental in observing the effects of this compound on cellular structures. For instance, studies have used fluorescence microscopy to confirm that this compound treatment leads to a significant reduction in the size of nucleoli, the primary sites of ribosome biogenesis. rsc.orgresearchgate.net In U2OS cells expressing a red fluorescent protein (RFP) tagged to nucleophosmin (B1167650) (NPM1), a nucleolar marker, this compound treatment resulted in the disassembly of nucleoli. biorxiv.orgresearchgate.net Live-cell imaging of these cells further revealed that while nucleoli in untreated cells disassembled and reformed during mitosis, those in this compound-treated cells failed to reform after cell division. biorxiv.orgresearchgate.net

High-resolution imaging techniques such as atomic force microscopy (AFM) have provided structural evidence of this compound's interaction with DNA. nih.gov AFM studies on plasmid DNA incubated with this compound showed a conformational change from an extended to a more compact, entangled structure, providing insight into how this compound binding alters DNA topology. nih.gov

Corneal confocal microscopy (CCM), a noninvasive imaging modality, has been used to assess this compound-induced peripheral neuropathy by observing small sensory nerve fibers in the cornea. nih.gov Some studies have shown a decrease in corneal nerve fiber density in patients treated with this compound. nih.gov

Advanced imaging techniques like nanometer-scale secondary ion mass spectrometry (NanoSIMS) combined with transmission electron microscopy (TEM) have enabled the visualization of oxaliplati's subcellular distribution with high elemental and isotopic specificity. rsc.orgnih.govrsc.orgresearchgate.net These studies have revealed that this compound accumulates in the cytoplasm, often in single-membrane-bound organelles, as well as in nuclear structures like heterochromatin and, notably, the nucleolus. rsc.orgnih.gov By using dual stable isotope-labeled this compound, researchers could track both the platinum core and its ligands, observing a high affinity for these subcellular compartments. rsc.orgresearchgate.net

Furthermore, laser ablation-inductively coupled plasma-mass spectrometry imaging (LA-ICP-MSI) has been employed to visualize and quantify the delivery of this compound to cancer cells. nih.gov This technique can detect the platinum isotope Pt195, allowing for the mapping of its distribution within cell populations and providing insights into drug uptake. nih.gov

Table 1: Microscopy Techniques in this compound Research

Technique Application in this compound Research Key Findings
Fluorescence Microscopy Observing effects on nucleolar integrity and dynamics. rsc.orgresearchgate.netbiorxiv.orgresearchgate.net This compound induces a reduction in nucleolar size and disrupts their reformation after mitosis. rsc.orgbiorxiv.orgresearchgate.net
Atomic Force Microscopy (AFM) Investigating structural changes in DNA upon this compound binding. nih.gov This compound causes plasmid DNA to transition from an extended to a compact and entangled conformation. nih.gov
Corneal Confocal Microscopy (CCM) Assessing this compound-induced peripheral neuropathy. nih.gov A reduction in corneal nerve fiber density has been observed in some patients. nih.gov
NanoSIMS-TEM High-resolution subcellular mapping of this compound distribution. rsc.orgnih.govrsc.orgresearchgate.net This compound accumulates in the cytoplasm, single-membrane-bound organelles, heterochromatin, and nucleoli. rsc.orgnih.gov
LA-ICP-MSI Visualizing and quantifying this compound delivery to cancer cells. nih.gov Enables spatial mapping of platinum uptake within cellular populations. nih.gov

Protein-DNA Interaction Studies

The cytotoxic effects of this compound are largely attributed to the formation of platinum-DNA adducts, which disrupt essential cellular processes like DNA replication and transcription. nih.govfrontiersin.org The study of the interactions between these adducts and various cellular proteins is crucial for understanding this compound's mechanism of action and the cellular response to the damage it induces.

A variety of analytical techniques are employed to investigate these interactions. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly electrospray ionization (ESI) and inductively coupled plasma (ICP-MS), is a powerful tool for identifying and quantifying this compound-DNA adducts. researchgate.netresearchgate.net These methods have been used to study the formation of bifunctional adducts with nucleotides and to monitor their formation and repair in cancer cells. researchgate.netresearchgate.net Studies have shown that this compound forms adducts with all four DNA bases, but preferentially binds to guanine (B1146940) and adenine (B156593). nih.gov The resulting 1,2-d(GpG) and 1,3-d(GpTpG) intrastrand crosslinks are the most common lesions.

The structural differences between this compound-DNA adducts and those formed by its predecessor, cisplatin, are a key area of investigation. The bulky diaminocyclohexane (DACH) ligand in this compound creates a different distortion in the DNA helix compared to the smaller ammine ligands of cisplatin. ecancer.org This structural distinction is thought to be the reason why mismatch repair (MMR) proteins, which recognize and bind to cisplatin-DNA adducts, show a lower affinity for this compound-DNA adducts. nih.govcapes.gov.br This differential recognition by MMR proteins is believed to contribute to this compound's activity in cisplatin-resistant tumors that are often deficient in MMR. nih.gov

Techniques like nuclear magnetic resonance (NMR) spectroscopy have been used to determine the solution structure of this compound-DNA adducts, providing detailed insights into their three-dimensional conformation. nih.govwku.edud-nb.info These structural studies have confirmed significant conformational differences between cisplatin- and this compound-GG adducts, which likely explains their differential recognition by cellular proteins. nih.govcapes.gov.br

Furthermore, proteomic approaches have been used to identify proteins that are differentially phosphorylated in response to cisplatin- and this compound-DNA lesions. oup.comrsc.orgresearchgate.net These studies have revealed that this compound primarily affects proteins involved in chromatin organization and rRNA processing. oup.comrsc.orgresearchgate.net For example, the phosphorylation of Upstream Binding Factor 1 (UBF1), a key protein in ribosome biogenesis, is downregulated by this compound, suggesting that inhibition of ribosome synthesis may be an important aspect of its cytotoxic mechanism. oup.comrsc.org

Table 2: Techniques for Studying this compound-Protein-DNA Interactions

Technique Purpose Key Findings
HPLC-MS (ESI, ICP-MS) Identification and quantification of this compound-DNA adducts. researchgate.netresearchgate.net This compound forms various adducts, with a preference for guanine and adenine bases. nih.gov
NMR Spectroscopy Determination of the 3D structure of this compound-DNA adducts. nih.govwku.edud-nb.info Revealed significant conformational differences between this compound- and cisplatin-DNA adducts. nih.govcapes.gov.br
Proteomics (LC-MS/MS) Profiling protein phosphorylation patterns in response to this compound-DNA damage. oup.comrsc.orgresearchgate.net This compound affects proteins involved in chromatin organization and rRNA processing, such as UBF1. oup.comrsc.orgresearchgate.net
Kinetic Analysis Studying the efficiency of DNA polymerases in bypassing this compound adducts. nih.govcapes.gov.br DNA polymerase η bypasses this compound-GG adducts more efficiently than cisplatin-GG adducts. nih.govcapes.gov.br

Techniques for Assessing Cellular Bioenergetics and Ion Flux

This compound's effects extend beyond direct DNA damage, influencing cellular bioenergetics and ion homeostasis. A variety of techniques are utilized to investigate these off-target effects, which contribute to both the therapeutic efficacy and the side effects of the drug.

The Seahorse Extracellular Flux Analyzer is a widely used platform for measuring cellular bioenergetics in real-time. researchgate.net This technology assesses the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. researchgate.net Studies have shown that this compound treatment can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and altered cellular bioenergetics. researchgate.net For instance, the combination of metformin (B114582) with this compound has been shown to lower mitochondrial membrane potential and increase reactive oxygen species (ROS) production, thereby promoting apoptosis in colon cancer cells. mdpi.com

Fluorescence-based assays are commonly used to measure changes in intracellular ion concentrations and ROS levels. To monitor fluctuations in intracellular pH (pHi) and metabolic shifts, techniques like phosphorescence lifetime imaging (PLIM) and fluorescence lifetime imaging (FLIM) are employed. mdpi.com Studies using these methods have shown that treatment with a FOLFOX regimen (containing this compound) can cause an initial intracellular acidification followed by a shift to more alkaline conditions, alongside a move towards a more oxidative metabolic state. mdpi.com

To assess ROS production, fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2-DCFDA) for hydrogen peroxide and dihydroethidium (B1670597) (DHE) for superoxide (B77818) are used. oncotarget.com Research has demonstrated that this compound treatment increases the generation of free radicals. jst.go.jp Additionally, levels of reduced glutathione (GSH), a key antioxidant, can be quantified using kits to understand the cellular response to oxidative stress. semanticscholar.org this compound administration has been shown to decrease GSH levels, indicating an impairment of the cell's antioxidant defense. jst.go.jpsemanticscholar.org

The effects of this compound on ion channel function are often studied using electrophysiological techniques like the two-electrode voltage clamp and patch-clamp methods. nih.gov These techniques allow for the direct measurement of ion currents through specific channels expressed in model systems like Xenopus oocytes. nih.gov Such studies have investigated whether this compound has a general effect on ion channel surface charge or more specific effects on channel gating. nih.gov For example, it has been proposed that some of the neurotoxic side effects of this compound may be due to a slowing of inactivation in certain sodium channels. nih.gov Furthermore, changes in intracellular calcium ion (Ca2+) concentration following this compound treatment can be measured using calcium-sensitive fluorescent probes and flow cytometry. meddocsonline.org Studies have shown that this compound can induce a gradual increase in intracellular Ca2+ concentration, and that blocking calcium channels can enhance this compound-induced apoptosis in bladder cancer cells. meddocsonline.org

Table 3: Techniques for Assessing Cellular Bioenergetics and Ion Flux in this compound Research

Technique Parameter Measured Key Findings in this compound Research
Seahorse Extracellular Flux Analyzer Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). researchgate.net This compound can induce mitochondrial dysfunction and alter cellular bioenergetics. researchgate.net
PLIM and FLIM Intracellular pH (pHi) and metabolic state (NAD(P)H autofluorescence). mdpi.com This compound-containing regimens can cause shifts in intracellular pH and promote a more oxidative metabolic state. mdpi.com
Fluorescent Probes (e.g., H2-DCFDA, DHE) Reactive Oxygen Species (ROS) levels. oncotarget.com This compound treatment increases the production of ROS. jst.go.jp
Glutathione (GSH) Assays Levels of reduced glutathione. semanticscholar.org This compound can deplete cellular GSH levels. jst.go.jpsemanticscholar.org
Two-Electrode Voltage Clamp/Patch Clamp Ion channel currents and gating. nih.gov Investigates specific effects of this compound on ion channel function, such as sodium channel inactivation. nih.gov
Calcium Imaging (Fluorescent Probes) Intracellular calcium (Ca2+) concentration. meddocsonline.org This compound can lead to an increase in intracellular Ca2+ levels, and modulating calcium channels can affect apoptosis. meddocsonline.org

Future Directions and Emerging Research Avenues in Oxaliplatin Preclinical Science

Unraveling Complex Resistance Networks and Adaptive Responses

The efficacy of oxaliplatin (B1677828), a cornerstone in the treatment of various cancers, is frequently hampered by the development of cellular resistance. nih.govnih.gov Preclinical research is actively delving into the intricate and multifaceted mechanisms that underpin this resistance. A primary focus of these investigations is the role of the nucleotide excision repair (NER) pathway, particularly the ERCC1 (excision repair cross-complementation group 1) gene. nih.govresearchgate.net Studies have shown that elevated ERCC1 expression is a significant contributor to this compound resistance. nih.govresearchgate.net

Beyond single-gene determinants, research is now expanding to understand the broader networks at play. DNA microarray studies have implicated a multitude of genes and various cellular pathways in the evolution of this compound resistance. nih.govresearchgate.net These include the downregulation of pyruvate (B1213749) kinase M2, alterations in mitochondrial-mediated apoptosis, and the activation of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. researchgate.net Furthermore, an increase in glutathione (B108866) levels, facilitated by gamma-glutamyl transpeptidase, has also been identified as a mechanism of resistance. researchgate.net

Adaptive responses of cancer cells to this compound treatment are another critical area of investigation. This includes the hyperactivation of signaling pathways like the PI3K/AKT pathway, which can promote cell survival and diminish the apoptotic effects of chemotherapy. mdpi.com Additionally, autophagy, a cellular process of self-digestion, has been identified as a potential mechanism contributing to this compound resistance. mdpi.com Understanding these complex and interconnected resistance networks is paramount for developing strategies to overcome treatment failure.

Exploration of Novel Therapeutic Targets and Combinations

To enhance the therapeutic window of this compound, preclinical studies are vigorously exploring novel drug combinations and therapeutic targets. The rationale behind this approach is to synergistically attack cancer cells through multiple mechanisms, potentially overcoming intrinsic and acquired resistance.

A significant body of research has demonstrated the synergistic or additive effects of combining this compound with other cytotoxic agents. Preclinical in vitro and in vivo studies have shown positive interactions with 5-fluorouracil (B62378), gemcitabine, irinotecan, and paclitaxel. scielo.br Notably, the synergy between this compound and 5-fluorouracil has been observed even in cell lines resistant to 5-fluorouracil and cisplatin (B142131). scielo.br

Beyond traditional chemotherapy, there is growing interest in combining this compound with targeted therapies. Preclinical data has shown promise for combinations with thymidylate synthase inhibitors and epidermal growth factor receptor (EGFR) antagonists. cancernetwork.comnih.gov For instance, the combination of this compound with an inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR), VE-822, has shown synergistic effects in preclinical models of colorectal cancer. researchgate.net

Another promising avenue is the combination of this compound with agents that modulate the innate immune system. For example, the cyclic GMP-AMP (cGAMP), a stimulator of the STING pathway, has been shown to reverse this compound resistance in colorectal cancer models. mdpi.com This effect is thought to be mediated by the downregulation of the PI3K/AKT pathway and upregulation of p53. mdpi.com Similarly, the HDAC6 inhibitor ACY241, when combined with this compound, has demonstrated robust anti-tumor responses in preclinical models of non-small cell lung cancer by enhancing immune priming. oup.com

The following table summarizes some of the novel therapeutic combinations with this compound that have been explored in preclinical studies:

Combination Agent Class Specific Agent (Example) Cancer Model Observed Effect
Fluoropyrimidines5-FluorouracilColorectal CancerSynergistic cytotoxicity scielo.br
Topoisomerase InhibitorsIrinotecanGastrointestinal CancersAdditive or synergistic interactions scielo.br
Nucleoside AnalogsGemcitabinePancreatic, Lung, Breast, Ovarian CancersSynergistic cytotoxicity cancernetwork.com
ATR InhibitorsVE-822Colorectal CancerSynergistic therapeutic effect researchgate.net
Innate Immune ModulatorscGAMPColorectal CancerReversal of this compound resistance mdpi.com
HDAC InhibitorsACY241Non-Small Cell Lung CancerEnhanced anti-tumor response oup.com

Development of Predictive Preclinical Biomarkers for this compound Response

The ability to predict which patients will respond to this compound is a critical goal for personalizing cancer therapy and avoiding unnecessary toxicity. mdpi.com Preclinical research is therefore heavily invested in identifying and validating predictive biomarkers.

Gene expression signatures have emerged as a promising approach. By analyzing gene expression profiles of cancer cell lines with known sensitivities to this compound, researchers have developed models to predict treatment response. aacrjournals.org One such study successfully created a gene expression signature that could differentiate between this compound-sensitive and -resistant colorectal cancer with high accuracy in patient-derived colorectal cancer explants. aacrjournals.org

Beyond gene signatures, specific molecular markers are also under intense investigation. The expression level of ERCC1, a key component of the DNA repair machinery, has been a major focus, with ongoing research aiming to better understand the link between its expression and oxaliplain response. nih.govresearchgate.net More recently, studies have proposed that the activity of oxidative phosphorylation (OXPHOS) could serve as a predictive biomarker. mdpi.com Analysis of patient samples and cell lines suggests that low OXPHOS activity is associated with a poor response to this compound in colorectal cancer. mdpi.com

Another innovative approach involves measuring the formation of this compound-DNA adducts. Preclinical studies have shown that the levels of these adducts in cancer cells correlate with their sensitivity to the drug. nih.gov This has led to the exploration of using a "microdose" of radiolabeled this compound to predict the formation of DNA adducts from a therapeutic dose, offering a potential strategy for predicting patient response. nih.gov

The development of robust preclinical models, such as patient-derived xenografts (PDXs), is crucial for validating these potential biomarkers. researchgate.net By treating PDXs with this compound and analyzing their molecular profiles, researchers can identify biomarkers associated with treatment responsiveness that are more likely to translate to the clinical setting. researchgate.net

Harnessing Immunomodulatory Aspects of this compound

There is a growing body of preclinical evidence suggesting that this compound possesses significant immunomodulatory properties that contribute to its anti-tumor activity. nih.govimrpress.com This has opened up new avenues for research focused on harnessing these effects to improve cancer treatment, particularly in combination with immunotherapy.

One of the key immunomodulatory effects of this compound is its ability to induce immunogenic cell death (ICD). researchgate.netfrontiersin.org ICD is a form of cancer cell death that triggers an immune response against the tumor. This compound has been shown to be a potent inducer of ICD, in part by promoting the exposure of calreticulin (B1178941) on the surface of tumor cells. imrpress.com This "eat-me" signal facilitates the engulfment of dying tumor cells by dendritic cells, leading to the presentation of tumor antigens and the activation of an anti-tumor T-cell response.

Preclinical studies have also demonstrated that this compound can modulate the tumor microenvironment to make it more permissive to an immune attack. For example, this compound has been shown to decrease the expression of the immunosuppressive molecules PD-L1 and PD-L2 on both dendritic cells and tumor cells. imrpress.com Furthermore, in some preclinical models, this compound treatment has been associated with an increased infiltration of CD8+ T cells into the tumor. nih.gov

These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies. Preclinical studies in models of head and neck squamous cell carcinoma and colorectal cancer have shown that combining this compound with anti-PD-1 therapy can lead to enhanced tumor growth delay compared to either treatment alone. nih.govfrontiersin.org The timing of administration appears to be a critical factor in the success of these combination therapies, with some studies suggesting that sequential administration may be more effective than simultaneous treatment. frontiersin.org

Innovations in this compound Delivery and Formulation at the Preclinical Stage

To improve the therapeutic index of this compound by increasing its concentration at the tumor site while minimizing systemic toxicity, significant preclinical research is focused on developing novel drug delivery systems and formulations. jst.go.jp

Nanoparticle-based delivery systems are a major area of investigation. Various types of nanoparticles, including liposomes, polymeric nanoparticles, and carbon nanotubes, are being explored to encapsulate this compound. jst.go.jp These nanocarriers can exploit the enhanced permeability and retention (EPR) effect to passively target tumors. jst.go.jp Furthermore, nanoparticles can be engineered for controlled release of the drug, prolonging its anti-tumor activity. jst.go.jp

Preclinical studies are also exploring "smart" nanoparticles that respond to specific stimuli in the tumor microenvironment, such as pH. nih.gov For instance, pH-sensitive nanoparticles have been designed to release their this compound payload specifically in the acidic environment of a tumor. nih.gov Some advanced systems are being developed for the co-delivery of this compound with other therapeutic agents, such as microRNAs or other chemotherapeutic drugs like 5-fluorouracil, within a single nanoparticle. nih.gov

Oral formulations of this compound are also being developed to improve patient convenience and potentially enable metronomic chemotherapy regimens. nih.gov One approach involves creating an ion-pairing complex of this compound to increase its lipophilicity and intestinal membrane permeability. nih.gov Another strategy encapsulates this compound-loaded nanoparticles within larger mucoadhesive microspheres to facilitate oral absorption. nih.gov

The following table highlights some of the innovative delivery and formulation strategies for this compound at the preclinical stage:

Delivery/Formulation Strategy Platform/Technology Key Feature Preclinical Model
Nanoparticle DeliveryChitosan-based nanoparticlesCo-delivery of this compound and ascorbic acid, pH-responsive release nih.govBreast cancer
Nanoparticle DeliveryPolymeric nanoparticlesEnhanced tumor accumulation via EPR effect, controlled release jst.go.jpVarious cancers
Oral FormulationIon-pairing complex in nanoemulsionsIncreased intestinal permeability and oral bioavailability nih.govColorectal cancer
Oral FormulationMucoadhesive microspherespH-sensitive release, improved oral absorption nih.govColorectal cancer
Targeted DeliverypH-sensitive nanostructuresCo-delivery of this compound and microRNA, tumor-specific release nih.govBreast cancer

Q & A

Q. What are the primary mechanisms of action of oxaliplatin in colorectal cancer cells, and how do they differ from other platinum-based agents?

this compound forms DNA adducts that inhibit replication and transcription, similar to cisplatin. However, its distinct diaminocyclohexane (DACH) ligand reduces cross-resistance due to differences in cellular uptake, DNA adduct repair, and immune response modulation . Experimental validation involves comparative cytotoxicity assays using cisplatin-resistant cell lines and COMPARE analysis of NCI-60 cancer cell line profiles to identify unique activity spectra .

Q. What experimental models are most appropriate for evaluating this compound’s efficacy in preclinical studies?

Use in vitro models like CAL27 and SCC25 oral squamous cell carcinoma (OSCC) lines treated with this compound at concentrations ranging from 1–100 µM over 12–48 hours to assess viability via MTT assays . For in vivo studies, murine xenograft models of colorectal cancer (CRC) treated with FOLFOX regimens (this compound + 5-FU/leucovorin) are standard. Ensure pharmacokinetic profiling to correlate drug exposure with tumor regression .

Q. How do standard protocols for this compound administration in adjuvant colon cancer therapy impact experimental outcomes in clinical trials?

The IDEA trial established that 3 months of adjuvant FOLFOX (vs. 6 months) achieves non-inferior disease-free survival (DFS) in stage III colon cancer, with reduced neurotoxicity. Key parameters include this compound dosage (85 mg/m²), infusion frequency (every 2 weeks), and stratification by risk factors (e.g., tumor stage, microsatellite instability). Use Cox proportional hazards models to adjust for confounding variables .

Advanced Research Questions

Q. How can molecular subtyping (e.g., CMS, CRC Assigner) predict differential responses to this compound in stage II/III colon cancer?

Molecular subtypes (e.g., CMS4/stem-like, enterocyte) were identified via 72-gene expression profiling in NSABP C-07 trial data. Enterocyte subtypes showed greater this compound benefit (HR = 0.22 in discovery cohort), while stem-like subtypes had poor prognosis (HR = 0.99). Validate subtypes using locked-down algorithms in independent cohorts and test predictive power via interaction terms in multivariate Cox models .

Q. What methodological approaches resolve contradictions in survival benefits when reintroducing this compound after initial therapy?

In the OPTIMOX1 trial, time-dependent Cox models adjusted for progression events and treatment lines revealed this compound reintroduction improved survival (HR = 0.56, P = 0.009). Use shared frailty models to account for center-specific reintroduction rates (>40% reintroduction correlated with HR = 0.59 for OS). Sensitivity analyses should exclude patients receiving post-progression this compound in control arms .

Q. How do autophagy-related proteins and microRNA regulation mediate this compound’s effects on tumor microenvironments?

this compound upregulates miR-30a-5p, suppressing hepatic stellate cell (HSC) activation by downregulating α-SMA, Collagen-I, and autophagy markers (Beclin-1, LC3B-II/I). Experimental workflows include:

  • RT-qPCR for miR-30a-5p expression in HSCs treated with 10 µM this compound.
  • Western blotting and immunofluorescence to quantify protein changes.
  • One-way ANOVA with post-hoc LSD tests for multi-group comparisons .

Q. What network modeling techniques elucidate this compound’s synergistic effects with targeted agents like MDM2 inhibitors?

Systems biology approaches integrate microarray data from pancreatic cancer cells treated with this compound ± MDM2 inhibitors. Construct protein-protein interaction networks using STRING or Cytoscape, and apply gene set enrichment analysis (GSEA) to identify pathways like p53 signaling. Validate predictions via siRNA knockdowns and combinatorial dose-response assays .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s benefit in BRAF-mutant colorectal cancers?

BRAF mutations (e.g., V600E) are associated with poor survival after recurrence (HR = 2.31) but not this compound benefit. Resolve contradictions by:

  • Stratifying analyses by microsatellite instability (MSI) status, as BRAF mutations are enriched in MSI-high tumors.
  • Testing interaction terms in Cox models (e.g., BRAF status × treatment arm) using NSABP C-07/C-08 data .

Methodological Guidelines

  • Experimental Design : Use randomized phase III trial frameworks (e.g., NSABP C-07) with pre-specified endpoints (DFS, OS) and stratified randomization by molecular subtypes .
  • Statistical Analysis : Apply multivariate Cox regression to adjust for baseline risk factors (e.g., WBC, alkaline phosphatase) and report hazard ratios with 95% CIs .
  • Data Reproducibility : Publish raw microarray data in GEO repositories and detailed protocols for autophagy assays (e.g., LC3B-II/I quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.